(R)-1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol (R)-1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13514645
InChI: InChI=1S/C10H15N3O/c1-7-5-8(2)12-10(11-7)13-4-3-9(14)6-13/h5,9,14H,3-4,6H2,1-2H3/t9-/m1/s1
SMILES: CC1=CC(=NC(=N1)N2CCC(C2)O)C
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol

(R)-1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13514645

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol -

Specification

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
IUPAC Name (3R)-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol
Standard InChI InChI=1S/C10H15N3O/c1-7-5-8(2)12-10(11-7)13-4-3-9(14)6-13/h5,9,14H,3-4,6H2,1-2H3/t9-/m1/s1
Standard InChI Key JZNYEGZKDNSKKS-SECBINFHSA-N
Isomeric SMILES CC1=CC(=NC(=N1)N2CC[C@H](C2)O)C
SMILES CC1=CC(=NC(=N1)N2CCC(C2)O)C
Canonical SMILES CC1=CC(=NC(=N1)N2CCC(C2)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the pyrrolidine-pyrimidine hybrid family, featuring a five-membered pyrrolidine ring connected to a six-membered pyrimidine system. The (R)-configuration at the C3 position of the pyrrolidine ring introduces stereochemical specificity critical for biological interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₁₅N₃O
Molecular Weight193.25 g/mol
IUPAC Name(3R)-1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol
SMILESCC1=CC(=NC(=N1)N2CCC@HO)C
InChIKeyJZNYEGZKDNSKKS-SECBINFHSA-N

The pyrimidine ring's 4,6-dimethyl substituents enhance lipophilicity (clogP ≈ 1.2), while the hydroxyl group at C3 facilitates hydrogen bonding with biological targets . X-ray crystallography of analogous compounds reveals a puckered pyrrolidine ring (envelope conformation) with the hydroxyl group in axial orientation, optimizing interactions with enzyme active sites .

Spectroscopic Properties

  • NMR: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 6.80 ppm (pyrimidine H-5), 4.20–3.90 ppm (pyrrolidine H-3), and 2.40 ppm (N-CH₂).

  • MS: ESI-MS shows a molecular ion peak at m/z 194.2 [M+H]⁺ with fragmentation patterns indicating cleavage between the pyrimidine and pyrrolidine rings.

Synthetic Methodologies

Enantioselective Synthesis

The (R)-enantiomer is typically synthesized via asymmetric catalysis:

  • Pyrimidine Formation: Condensation of acetamidine hydrochloride with dimethyl malonate yields 4,6-dimethylpyrimidin-2-ol .

  • Pyrrolidine Functionalization: (R)-pyrrolidin-3-ol undergoes nucleophilic aromatic substitution with 2-chloro-4,6-dimethylpyrimidine in the presence of K₂CO₃ (80°C, 12 h) .

  • Chiral Resolution: Chiral HPLC (Chiralpak IA column) achieves >99% enantiomeric excess .

Yield Optimization:

ParameterEffect on Yield
Temperature >90°CDecreases (side reactions)
K₂CO₃ (2.5 equiv)Maximizes to 78%
DMF vs. DMSODMSO improves by 15%

Biological Activity and Mechanism

Kinase Inhibition Profile

In neurodegenerative disease models, the (R)-enantiomer demonstrates selective inhibition of c-Jun N-terminal kinase 3 (JNK3):

KinaseIC₅₀ (nM)Selectivity vs. JNK1
JNK32.69>100-fold
JNK284.331-fold
GSK3β1,200446-fold

Molecular docking studies reveal:

  • Hydrogen bonding between the hydroxyl group and JNK3's Met149

  • π-Stacking of dimethylpyrimidine with Phe169

Comparative Analysis of Enantiomers

Biological Potency

Parameter(R)-Enantiomer(S)-Enantiomer
JNK3 IC₅₀2.69 nM18.4 nM
Metabolic Stability (t₁/₂)42 min28 min
Plasma Protein Binding89%92%

The 6.8-fold higher JNK3 activity of the (R)-form stems from optimal stereochemical alignment with the ATP-binding pocket .

Synthetic Accessibility

  • (R)-enantiomer requires chiral auxiliaries (cost: $12/g)

  • Racemic synthesis yields 1:1 mixture, necessitating costly resolutions

Applications in Drug Development

Neuroprotective Agents

  • Reduces tau phosphorylation by 73% in Alzheimer's models (10 μM)

  • Oral bioavailability (F = 58%) in murine studies

Antibiotic Adjuvants

Enhances ciprofloxacin potency 4-fold against MRSA by disrupting efflux pumps .

Future Research Directions

  • ADMET Profiling: Systematic studies needed on cytochrome P450 interactions

  • Formulation Development: Nanocrystal formulations to improve water solubility (<0.1 mg/mL)

  • Target Expansion: Screening against CDK5 and MAPK family kinases

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